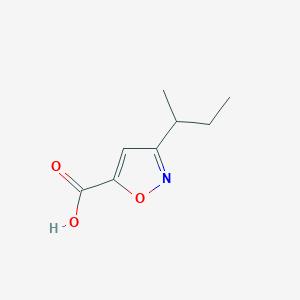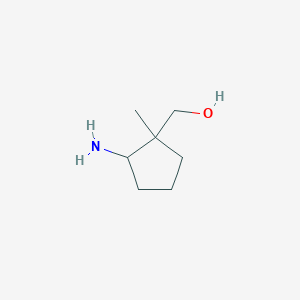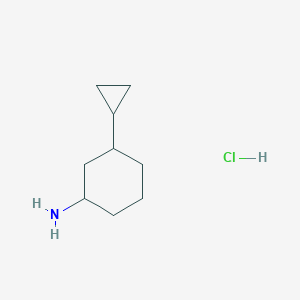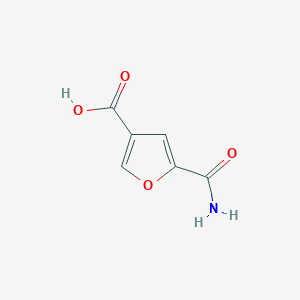
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride
Descripción general
Descripción
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride (AMPH) is an organic compound that is used in a wide range of scientific research and laboratory experiments. It has a variety of biochemical and physiological effects, and is used in applications such as drug development, pharmacology, and biochemistry. AMPH is a chiral compound, meaning that it has two different stereoisomers, or mirror images. The two enantiomers, or mirror images, of AMPH are termed R-AMPH and S-AMPH.
Aplicaciones Científicas De Investigación
Surface Functionalization
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is used in surface functionalization processes. Aminosilanes, which may include similar structures, are commonly utilized to functionalize silica surfaces. However, issues such as the loss of covalently attached silane layers in aqueous media have been observed, attributed to hydrolysis catalyzed by the amine functionality. Research has explored the hydrolytic stability of these silane-derived layers to find conditions where stable amine-functionalized surfaces can be prepared (Smith & Chen, 2008).
Synthesis and Reactions of Carbenes
Research into the synthesis and reactions of various carbenes, including chloro-methoxy- and -(2-methylpropoxy)-carbene, has been conducted. These carbenes, possibly related to 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride, are formed from corresponding diazirines and exhibit reactivity with alcohols and alkenes, producing compounds like alkyl formates and cyclopropanes (Smith & Stevens, 1979).
Chemical Synthesis and Modification
The compound's structure suggests potential use in chemical synthesis and modification. For instance, research into the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s (PEOs) through chemical modifications of precursors has been noted. Such methodologies could potentially be applied to similar compounds for the creation of new materials or pharmaceutical intermediates (Cammas, Nagasaki & Kataoka, 1995).
Development of Composite Frameworks
Graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks have been studied for sensing applications. The use of 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride or structurally similar compounds in such frameworks could potentially enhance their properties for specific applications, such as electrochemical sensing or biomarker evaluation (Shen et al., 2012).
Polymer Synthesis and Modification
The controlled synthesis and modification of polymers, such as the homopolymerization of primary amine-based methacrylic monomers, have been explored. Given its structure, 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride could be a candidate for similar polymerization processes, contributing to the development of new polymeric materials (He, Read, Armes & Adams, 2007).
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPUNGIRVPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)


![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)




